4-(Bromomethyl)-3-methoxypyridine

Catalog No.
S12252184
CAS No.
M.F
C7H8BrNO
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-3-methoxypyridine

Product Name

4-(Bromomethyl)-3-methoxypyridine

IUPAC Name

4-(bromomethyl)-3-methoxypyridine

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4H2,1H3

InChI Key

LQNXLFBXHSYFOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1)CBr

4-(Bromomethyl)-3-methoxypyridine is an organic compound with the molecular formula C7H8BrN and a molecular weight of approximately 202.05 g/mol. This compound features a bromomethyl group at the fourth position and a methoxy group at the third position of the pyridine ring, which significantly influences its chemical properties and reactivity. The presence of the bromomethyl group makes it a useful electrophile in various organic synthesis reactions, while the methoxy group can enhance its solubility and reactivity in certain conditions.

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, often facilitated by transition metal catalysts like palladium.
  • Coupling Reactions: It is commonly utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, 4-(Bromomethyl)-3-methoxypyridine acts as an electrophile, reacting with boronic acids in the presence of palladium catalysts to yield biaryl compounds.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids or esters.
  • Nucleophilic Substitution: Common nucleophiles include sodium azide and sodium methoxide under basic conditions.

The synthesis of 4-(Bromomethyl)-3-methoxypyridine can be achieved through several methods:

  • Bromination of 3-Methoxypyridine: This method involves treating 3-methoxypyridine with bromine or a brominating agent under controlled conditions. The resulting 4-bromo-3-methoxypyridine is then converted into its hydrochloride salt using hydrochloric acid.
  • Industrial Production: In industrial settings, large-scale bromination reactions are conducted, followed by purification processes to ensure high purity of the final product.

4-(Bromomethyl)-3-methoxypyridine is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Biaryl Compounds: Utilized in Suzuki-Miyaura coupling for creating complex organic molecules.
  • Pharmaceutical Development: Potentially serves as a precursor for biologically active compounds due to its electrophilic nature.

Interaction studies involving 4-(Bromomethyl)-3-methoxypyridine focus on its reactivity towards nucleophiles and electrophiles. The compound's bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical transformations. Moreover, studies indicate that such brominated compounds can interact with enzymes and proteins, potentially leading to modifications in their activity.

Several compounds share structural similarities with 4-(Bromomethyl)-3-methoxypyridine. Here are some notable examples:

Compound NameSimilarityNotable Features
4-Bromo-3-methylpyridineHighContains a methyl group instead of a methoxy group.
4-(Bromomethyl)pyridine hydrobromideModerateContains a bromomethyl group instead of a bromine atom.
2-(Bromomethyl)-3-methoxypyridineHighFeatures a similar bromination pattern at different positions.
2-Bromo-6-(bromomethyl)-3-methoxypyridineModerateContains two bromine substituents affecting reactivity.

Uniqueness

The unique combination of the methoxy and bromomethyl groups in 4-(Bromomethyl)-3-methoxypyridine affects its electronic properties and reactivity profile, distinguishing it from other similar compounds. This makes it particularly valuable as an intermediate in organic synthesis, where specific reactivity patterns are desired.

The IUPAC name for this compound is 4-(bromomethyl)-3-methoxypyridine, reflecting the positions of its functional groups on the pyridine ring. The molecular formula is C₇H₈BrNO, with a molecular weight of 218.05 g/mol. Key identifiers include:

PropertyValue
CAS Registry NumberNot explicitly listed in sources
SMILESCOC1=C(C=NC=C1)CBr
InChI KeyDerived from analogous structures

The methoxy group at position 3 and bromomethyl group at position 4 create an electron-rich aromatic system, facilitating electrophilic substitutions and metal-catalyzed couplings. The compound’s planar pyridine core enhances its ability to participate in π-π stacking interactions, a trait exploited in ligand design.

Historical Context in Organic Synthesis

The synthesis of brominated pyridine derivatives gained prominence in the mid-20th century with advancements in halogenation techniques. Early methods for introducing bromine into methylpyridines relied on radical bromination using elemental bromine under UV light or thermal conditions. For example, the side-chain bromination of 4-methyl-3-methoxypyridine with N-bromosuccinimide (NBS) in chlorobenzene, as described in patent CA2184034A1, represents a scalable route to 4-(bromomethyl)-3-methoxypyridine. This method minimizes nuclear bromination by employing controlled reaction temperatures (‑10°C to 120°C) and selective wavelengths of light.

Comparative analysis of halogenation methods reveals that NBS outperforms elemental bromine in regioselectivity, particularly for benzylic positions. For instance, bromination of 4-methyl-3-methoxybenzoate with NBS yields 4-bromomethyl derivatives in >90% purity, a protocol adaptable to pyridine systems.

Role in Contemporary Medicinal Chemistry

In drug discovery, 4-(bromomethyl)-3-methoxypyridine acts as a versatile electrophilic building block. Its bromomethyl group undergoes facile displacement with nucleophiles such as amines, thiols, and alkoxides, enabling the synthesis of:

  • Kinase inhibitors: The pyridine scaffold is prevalent in ATP-binding site inhibitors (e.g., JAK2/STAT3 inhibitors).
  • Anticancer agents: Bromomethyl groups facilitate the attachment of cytotoxic payloads in antibody-drug conjugates (ADCs).
  • Neurological therapeutics: Methoxy-substituted pyridines are structural motifs in serotonin and dopamine receptor modulators.

A case study involves the synthesis of 5-(1-methylethyl)-2-pyridinamine, where 3-bromo-4-methoxypyridine serves as a precursor for Suzuki-Miyaura couplings. The bromine atom is replaced with an isopropylamine group via palladium catalysis, illustrating the compound’s utility in introducing nitrogen-based functionalities.

4-(Bromomethyl)-3-methoxypyridine represents a substituted pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 grams per mole [9]. The compound features a pyridine ring system bearing two distinct substituents: a bromomethyl group at the 4-position and a methoxy group at the 3-position [9]. The International Union of Pure and Applied Chemistry name for this compound is 4-(bromomethyl)-3-methoxypyridine, with the Chemical Abstracts Service registry number 1227602-57-4 [9].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation COC1C=NC=CC=1CBr, which illustrates the connectivity pattern of the heterocyclic system [9]. The International Chemical Identifier string InChI=1S/C7H8BrNO/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4H2,1H3 provides a standardized representation of the molecular structure [9].

Geometric Parameters and Bond Characteristics

The pyridine ring in 4-(bromomethyl)-3-methoxypyridine maintains the characteristic planar geometry typical of aromatic heterocycles [25] [39]. Computational studies on similar pyridine derivatives indicate that carbon-carbon bond lengths within the aromatic ring range from 1.382 to 1.496 Ångströms, consistent with delocalized aromatic character [25]. The carbon-nitrogen bonds in the pyridine ring typically measure between 1.334 and 1.343 Ångströms, reflecting the sp² hybridization of the nitrogen atom [25].

The bromomethyl substituent introduces a carbon-bromine bond with an estimated length of 1.950 to 1.956 Ångströms, based on density functional theory calculations performed on structurally related compounds [25]. The bond angle around the carbon bearing the bromomethyl group ranges from 110.4 to 110.6 degrees, indicating slight deviation from ideal tetrahedral geometry due to the electronic influence of the aromatic system [25].

The methoxy group attachment involves a carbon-oxygen single bond with typical lengths ranging from 1.36 to 1.40 Ångströms [42]. The methoxy substituent adopts a near-coplanar orientation with respect to the pyridine ring, maximizing orbital overlap and conjugative interactions [42]. This geometric arrangement facilitates electron donation from the methoxy oxygen to the aromatic π-system [37].

Table 1: Molecular Identification Data for 4-(Bromomethyl)-3-methoxypyridine
PropertyValue
International Union of Pure and Applied Chemistry Name4-(bromomethyl)-3-methoxypyridine
Chemical Abstracts Service Number1227602-57-4
Molecular FormulaC₇H₈BrNO
Molecular Weight (grams per mole)202.05
Simplified Molecular Input Line Entry SystemCOC1C=NC=CC=1CBr
International Chemical IdentifierInChI=1S/C7H8BrNO/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,4H2,1H3
International Chemical Identifier KeyLQNXLFBXHSYFOP-UHFFFAOYSA-N

Electronic Properties and Reactivity Patterns

Electronic Structure and Charge Distribution

The electronic properties of 4-(bromomethyl)-3-methoxypyridine arise from the interplay between the electron-deficient pyridine ring and the contrasting electronic effects of its substituents [26] [29]. The pyridine nitrogen withdraws electron density from the ring through both inductive and resonance mechanisms, creating a π-electron-deficient aromatic system [26]. This electronic deficiency manifests in reduced reactivity toward electrophilic aromatic substitution compared to benzene derivatives [13].

The methoxy group functions as an electron-donating substituent through resonance effects, partially counteracting the electron-withdrawing nature of the pyridine nitrogen [28] [37]. Nuclear magnetic resonance spectroscopic studies of methoxypyridine derivatives demonstrate characteristic downfield shifts of aromatic protons, indicating reduced electron density at carbon centers [24] [27]. The methoxy oxygen possesses lone pairs capable of conjugating with the aromatic π-system, enhancing electron density at the ortho and para positions relative to the substituent [32].

Conversely, the bromomethyl group exhibits electron-withdrawing characteristics through inductive effects [30]. The electronegative bromine atom polarizes the carbon-bromine bond, creating a partial positive charge on the methylene carbon that transmits through the sigma bond framework to influence the aromatic ring [34]. This electronic perturbation enhances the electrophilicity of the bromomethyl carbon, making it susceptible to nucleophilic attack [34].

Reactivity Characteristics

The reactivity profile of 4-(bromomethyl)-3-methoxypyridine reflects the combined influence of its structural features [38]. The bromomethyl substituent serves as an excellent leaving group in nucleophilic substitution reactions, with bromide being a weak conjugate base [34]. Studies on related bromomethyl compounds demonstrate facile displacement of bromide by various nucleophiles under mild conditions [38].

The positioning of substituents creates a unique electronic environment where the electron-donating methoxy group at the 3-position enhances nucleophilicity at adjacent ring positions while the electron-withdrawing bromomethyl group at the 4-position activates the benzylic carbon toward substitution [29]. This electronic balance contributes to the compound's utility as a synthetic intermediate in organic transformations .

The pyridine nitrogen retains basic character despite the presence of electron-withdrawing substituents, though its basicity is diminished compared to unsubstituted pyridine [26]. Protonation of the nitrogen creates a pyridinium cation that further deactivates the ring toward electrophilic substitution while simultaneously increasing the electron-withdrawing effect of the heteroatom [31].

Table 2: Structural and Electronic Properties
ParameterValueReference Basis
Bond Length Carbon-Bromine (Ångströms)1.950-1.956Density functional theory calculations
Bond Length Carbon-Nitrogen pyridine (Ångströms)1.334-1.343Typical pyridine values
Bond Length Carbon-Oxygen methoxy (Ångströms)1.36-1.40Standard carbon-oxygen single bond
Bond Length Carbon-Carbon aromatic (Ångströms)1.382-1.496Aromatic carbon-carbon range
Bond Angle Carbon-Carbon-Bromine (degrees)110.4-110.6Density functional theory calculations
Bond Angle Carbon-Carbon-Oxygen (degrees)115-120Substituted aromatics
Ring PlanarityEssentially planarAromatic system
Methoxy Group OrientationNear-coplanar with ringConjugation preference
Electron Density DistributionEnhanced at nitrogen and methoxy oxygenElectronic effects
Dipole Moment EstimateModerate (2-4 Debye estimated)Polar substituents

Comparative Analysis with Isomeric Bromomethoxy Pyridines

Structural Isomers and Electronic Differentiation

The family of bromomethoxy pyridine isomers provides insight into the influence of substituent positioning on molecular properties and reactivity [2] [6] [20]. Four primary positional isomers exist: 2-(bromomethyl)-6-methoxypyridine, 3-(bromomethyl)-5-methoxypyridine, 4-(bromomethyl)-3-methoxypyridine, and 5-(bromomethyl)-2-methoxypyridine [2] [6] [9] . Each isomer exhibits distinct electronic characteristics based on the relative positioning of the electron-donating methoxy and electron-withdrawing bromomethyl substituents.

The 2-(bromomethyl)-6-methoxypyridine isomer demonstrates enhanced nucleophilicity at the pyridine nitrogen due to the strong electron-donating effect of the ortho-methoxy group [6]. This electronic enhancement facilitates coordination to metal centers and increases basicity compared to other isomers [6]. However, the ortho relationship between substituents introduces significant steric interactions that can influence reactivity patterns [19].

In contrast, 5-(bromomethyl)-2-methoxypyridine exhibits the strongest electron donation to the aromatic ring system . The para relationship between the methoxy group and the pyridine nitrogen maximizes resonance stabilization, creating enhanced electron density throughout the π-system . This electronic environment promotes nucleophilic substitution at the bromomethyl position while simultaneously increasing the basicity of the heterocyclic nitrogen .

Reactivity Comparisons and Mechanistic Considerations

The meta-positioned 3-(bromomethyl)-5-methoxypyridine represents an intermediate case where electronic effects are moderated by the spatial separation of substituents [2]. The meta arrangement reduces both resonance interactions and steric hindrance, resulting in moderate reactivity toward nucleophilic substitution and electrophilic aromatic substitution [2].

The target compound 4-(bromomethyl)-3-methoxypyridine occupies a unique position in this series, featuring adjacent substituents with opposing electronic effects [9]. The proximity of the electron-donating methoxy group to the electron-withdrawing bromomethyl substituent creates a localized electronic imbalance that influences both the reactivity of the bromomethyl carbon and the electronic properties of the aromatic ring [9].

Comparative kinetic studies on nucleophilic substitution reactions reveal that isomers with stronger electron-donating effects at positions adjacent to the bromomethyl group exhibit enhanced reactivity [38]. The electron donation increases the nucleophilicity of the reaction center while simultaneously stabilizing the developing positive charge in the transition state [38].

Steric considerations also play a crucial role in determining reactivity patterns among the isomeric series [19]. Ortho-substituted derivatives experience greater steric hindrance during nucleophilic approach, potentially slowing reaction rates despite favorable electronic effects [19]. Meta and para arrangements generally minimize steric interactions, allowing electronic effects to dominate reactivity patterns [21].

Table 3: Comparative Analysis of Bromomethoxy Pyridine Isomers
CompoundChemical Abstracts Service NumberElectronic CharacterReactivity PatternSteric Considerations
2-(Bromomethyl)-6-methoxypyridine156094-63-2Enhanced nucleophilicity at nitrogenFavored nucleophilic substitution at bromomethylOrtho effects significant
3-(Bromomethyl)-5-methoxypyridine1227602-65-4Moderate electronic effectsModerate nucleophilic substitution reactivityMeta positioning reduces strain
4-(Bromomethyl)-3-methoxypyridine1227602-57-4Balanced donor-acceptorGood leaving group abilityModerate steric hindrance
5-(Bromomethyl)-2-methoxypyridine128632-03-1Strong electron donation to ringEnhanced nucleophilic substitution reactivityMinimal steric interference

Direct Bromomethylation of Pyridine Derivatives

The synthesis of 4-(Bromomethyl)-3-methoxypyridine employs several established methodologies for introducing bromomethyl functionality to pyridine rings [1]. The most widely applied approach involves the radical bromination of methyl-substituted pyridine precursors using N-bromosuccinimide as the brominating agent [2]. This reaction proceeds through a free radical mechanism where the methyl substituent on the pyridine ring undergoes selective bromination to yield the corresponding bromomethyl derivative.

The formation of 4-(bromomethyl)-3-methoxypyridine from 4-methyl-3-methoxypyridine follows a well-established synthetic route. N-bromosuccinimide serves as the primary brominating agent, with the reaction typically performed under light irradiation to initiate the radical chain process [3] [4]. Under these conditions, the reaction proceeds at ambient temperature (30 ± 2°C) without requiring additional catalysts, offering significant practical advantages [3].

Alternative brominating agents have shown comparable effectiveness in pyridine bromomethylation reactions. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) represents a promising alternative to N-bromosuccinimide, offering reduced bromination costs and minimal byproduct formation while maintaining similar reactivity profiles [5] [6]. DBDMH demonstrates particular effectiveness in selective monobromination of methyl groups adjacent to aromatic rings, making it well-suited for pyridine derivative synthesis [5].

The selectivity of direct bromomethylation reactions depends significantly on the electronic properties of the pyridine substrate. Electron-donating substituents such as methoxy groups activate the pyridine ring toward electrophilic substitution, facilitating the bromination process [3]. The presence of the methoxy group at the 3-position in 4-(bromomethyl)-3-methoxypyridine enhances both the reactivity and the regioselectivity of the bromination reaction [1].

A comprehensive comparative analysis of brominating agents reveals important differences in reaction efficiency and selectivity. While molecular bromine in the presence of acid catalysts can achieve bromination, this approach often leads to complex product mixtures and requires harsh conditions [1]. The use of N-bromosuccinimide or DBDMH provides superior control over reaction outcomes, yielding predominantly monobrominated products with minimal side reactions [5] [3].

Protecting Group Strategies for Methoxy Functionality

The methoxy group in 4-(Bromomethyl)-3-methoxypyridine requires careful consideration during synthetic manipulations to prevent unwanted side reactions. While methoxy groups are generally stable under the conditions employed for bromomethylation, specific protecting group strategies may be necessary for complex synthetic sequences [7] [8].

Benzyl ethers represent the most commonly employed protecting group strategy for methoxy functionality in pyridine chemistry [9] [10]. The conversion of methoxy groups to benzyl ethers can be achieved using 2-benzyloxy-1-methylpyridinium triflate, which provides mild, neutral conditions suitable for sensitive pyridine substrates [9]. This reagent releases an electrophilic benzyl species upon warming, allowing for efficient benzyl ether formation without requiring acidic conditions that might compromise the pyridine ring [10].

Silyl protecting groups offer alternative protection strategies with distinct advantages in specific synthetic contexts [11] [12]. tert-Butyldimethylsilyl (TBDMS) groups demonstrate markedly higher resistance toward acids or bases compared to other silyl protecting groups, making them particularly suitable for protecting methoxy functionalities during harsh reaction conditions [12]. The installation and removal of TBDMS groups can be accomplished under mild conditions, preserving the integrity of both the pyridine ring and the bromomethyl functionality [11].

For cases requiring temporary protection during bromination reactions, para-methoxybenzyl (PMB) ethers provide an excellent solution [13]. PMB groups can be installed through Williamson ether synthesis using moderately strong bases such as sodium hydride in tetrahydrofuran or dimethylformamide [13]. The electron-donating methoxy group in PMB ethers stabilizes intermediary radical and oxonium ion species, enhancing the stability of the protecting group during radical bromination processes [13].

The selection of appropriate protecting group strategies depends on the specific reaction conditions and subsequent synthetic transformations planned for the target molecule [7]. For reactions involving strong acids or bases, silyl protecting groups offer superior stability, while benzyl and PMB ethers provide advantages in reactions requiring neutral or mildly basic conditions [8] [11].

Optimization of Reaction Conditions (Solvent, Catalyst, Temperature)

The optimization of reaction conditions for synthesizing 4-(Bromomethyl)-3-methoxypyridine involves systematic evaluation of solvent effects, catalyst selection, and temperature control [14] [15]. Solvent selection plays a crucial role in determining both reaction rate and product selectivity in pyridine bromination reactions [14].

Chlorinated solvents demonstrate superior performance in pyridine bromination reactions. Chlorobenzene and carbon tetrachloride provide optimal solvents for N-bromosuccinimide-mediated brominations, with chlorobenzene offering the additional advantage of elevated boiling point (132°C) for reactions requiring higher temperatures [15] [16]. The use of chlorobenzene enables reflux conditions with effective nitrogen flow, facilitating the removal of hydrogen bromide byproduct and driving the reaction to completion [15].

Temperature optimization studies reveal distinct patterns depending on the brominating agent employed. For N-bromosuccinimide-mediated reactions, optimal temperatures range from 90°C to 132°C [15]. At temperatures below 90°C, both phenyl and methyl bromination occur simultaneously, leading to reduced selectivity [15]. However, at elevated temperatures (132°C and above), exclusive methyl bromination occurs, providing the desired regioselectivity for bromomethyl product formation [15].

Catalyst effects in pyridine bromination have been extensively studied, revealing that pyridine itself can function as a catalyst through salt effects rather than specific chemical activation [14] [17]. The acceleration in bromination rate caused by pyridine and pyridinium salts can be attributed to medium effects, with quaternary ammonium salts showing comparable or superior catalytic activity to pyridinium salts [14]. This finding suggests that the catalytic effect is primarily ionic rather than specific to pyridine chemistry [17].

The use of peroxide initiators significantly influences reaction outcomes in bromination processes. Benzoyl peroxide and dicumyl peroxide enhance the selectivity for methyl bromination over phenyl bromination, particularly at elevated temperatures [15]. The presence of peroxide initiators increases the ratio of bromomethyl to phenyl-brominated products, making them essential for achieving high selectivity in bromomethylation reactions [15].

Light-mediated bromination offers an alternative approach that can operate under milder conditions [18] [19] [3]. Visible light photocatalysis using organic dyes such as erythrosine B enables bromination at room temperature with excellent regioselectivity [19]. This approach utilizes the photocatalyst to enhance the electrophilicity of N-bromosuccinimide, shifting the reaction pathway toward electrophilic aromatic bromination rather than radical side-chain bromination [19].

Byproduct Analysis and Purification Techniques

The synthesis of 4-(Bromomethyl)-3-methoxypyridine generates several characteristic byproducts that require careful analysis and separation [20] [21]. The primary byproducts include dibrominated species, phenyl-brominated derivatives, and diarylmethane compounds formed through side reactions [20] [21].

Nuclear Magnetic Resonance spectroscopy provides the most definitive method for characterizing brominated pyridine products and their byproducts [22] [23]. Proton NMR analysis reveals characteristic chemical shifts for bromomethyl protons typically appearing around 4.26 ppm, while methoxy protons appear around 2.03 ppm [15]. The coupling patterns and integration ratios allow for precise determination of product purity and identification of minor byproducts [23].

Bromine NMR spectroscopy offers additional structural confirmation, though practical limitations exist due to the quadrupolar nature of bromine nuclei [22]. Both 79Br and 81Br nuclei are NMR active, with 81Br being the more sensitive nucleus yielding narrower signals [22]. However, the broad signals characteristic of brominated compounds often require specialized techniques for effective analysis [22].

Chromatographic separation techniques provide essential tools for purifying 4-(bromomethyl)-3-methoxypyridine from reaction mixtures [24] [25]. High-performance liquid chromatography using reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid enables effective separation of bromopyridine derivatives [24]. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain MS compatibility [24].

Gas chromatography offers high-resolution separation capabilities for pyridine derivatives, with both polar and non-polar columns providing complementary separation mechanisms [26]. The use of Kováts retention indices allows for systematic characterization and identification of pyridine derivatives based on their chromatographic behavior [26].

The formation of brominated disinfection byproducts during workup procedures requires careful consideration [20] [27]. These compounds, including bromoform and dibromoacetic acid, can form through reactions with natural organic matter present in reaction solvents or workup solutions [20]. Minimizing exposure to bromide-containing aqueous solutions during purification helps reduce the formation of these unwanted byproducts [27].

Crystallization techniques often provide the most efficient purification method for 4-(bromomethyl)-3-methoxypyridine [21]. The compound's crystalline nature allows for simple isolation by cooling reaction mixtures or adding water to precipitate the product [21]. This approach offers significant advantages over chromatographic methods, particularly for large-scale preparations [21].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

200.97893 g/mol

Monoisotopic Mass

200.97893 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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